molecular formula C8H6N2 B13792358 1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine CAS No. 70471-91-9

1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine

Cat. No.: B13792358
CAS No.: 70471-91-9
M. Wt: 130.15 g/mol
InChI Key: VIDVTAHYOHEDGV-UHFFFAOYSA-N
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Description

1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine is a heterocyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a pyrrolo[1,2-B]pyridazine core.

Preparation Methods

The synthesis of 1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine typically involves multi-step processes that include cycloaddition and condensation reactionsThe reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO . Industrial production methods are still under development, focusing on optimizing yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine undergoes various chemical reactions, including:

Scientific Research Applications

1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways that are crucial for cell proliferation and survival .

Properties

CAS No.

70471-91-9

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

6,7-diazatricyclo[4.4.0.02,4]deca-1(10),2,4,8-tetraene

InChI

InChI=1S/C8H6N2/c1-2-8-7-4-6(7)5-10(8)9-3-1/h1-5,9H

InChI Key

VIDVTAHYOHEDGV-UHFFFAOYSA-N

Canonical SMILES

C1=CNN2C=C3C=C3C2=C1

Origin of Product

United States

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